molecular formula C11H9NO2S B8459604 2lambda6-Thia-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene 2,2-dioxide

2lambda6-Thia-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene 2,2-dioxide

Cat. No. B8459604
M. Wt: 219.26 g/mol
InChI Key: CLKOIXVYMZQRKA-UHFFFAOYSA-N
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Patent
US06346526B1

Procedure details

A solution of 1,1-dioxo-2,3-dihydro-naphtho[1,8-de][1,2]thiazin-3-one (137 mg, 0.587 mmol) in anhydrous tetrahydrofuran (2 mL) was treated with a 1.0M solution of borane-tetrahydrofuran complex in tetrahydrofuran (1.17 mL, 1.17 mmol). The resulting solution was heated at 65° C. for 5 hours. The reaction mixture was quenched with methanol (5 mL) and evaporated under vacuum. The residue was purified by preparative layer chromatography on two 1 mm×20 cm×20 cm silica gel GF plates, developing with 7:3 ethyl acetate-hexanes, to afford the title compound (78 mg, 61% yield).
Quantity
137 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.17 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:16])[C:7]2=[CH:8][CH:9]=[CH:10][C:11]3=[CH:12][CH:13]=[CH:14][C:5](=[C:6]23)[C:4](=O)[NH:3]1>O1CCCC1>[S:2]1(=[O:1])(=[O:16])[C:7]2=[CH:8][CH:9]=[CH:10][C:11]3=[CH:12][CH:13]=[CH:14][C:5](=[C:6]23)[CH2:4][NH:3]1

Inputs

Step One
Name
Quantity
137 mg
Type
reactant
Smiles
O=S1(NC(C2=C3C1=CC=CC3=CC=C2)=O)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.17 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with methanol (5 mL)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative layer chromatography on two 1 mm×20 cm×20 cm silica gel GF plates

Outcomes

Product
Name
Type
product
Smiles
S1(NCC2=C3C1=CC=CC3=CC=C2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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